molecular formula C9H8N2O2S B2423830 5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol CAS No. 74228-33-4

5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B2423830
CAS No.: 74228-33-4
M. Wt: 208.24
InChI Key: DFWHZFJXCNJMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenoxyacetic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate oxidizing agent. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(Phenoxymethyl)-1,3,4-oxadiazole: Lacks the thiol group but shares the oxadiazole ring structure.

    5-(Phenoxymethyl)-1,2,4-oxadiazole: Similar structure but with a different arrangement of nitrogen and oxygen atoms in the ring.

    Phenoxymethylpenicillin: Contains a phenoxymethyl group but has a different core structure.

Uniqueness

5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both the oxadiazole ring and the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(phenoxymethyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c14-9-11-10-8(13-9)6-12-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWHZFJXCNJMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.